Deschloroetizolam

描述

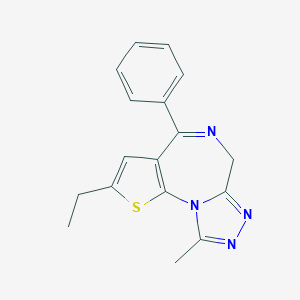

脱氯依替唑仑是一种新型的精神活性物质,属于噻吩二氮卓类。它的结构与依替唑仑相似,区别在于苯环2'位缺少一个氯原子。 脱氯依替唑仑具有抑制、抗焦虑、镇静、催眠、肌肉松弛、抗惊厥和健忘作用 .

准备方法

脱氯依替唑仑可以通过多种合成路线合成。一种常见的方法是使噻吩环与二氮卓环环化。反应条件通常包括使用二甲基甲酰胺 (DMF) 等溶剂和钯碳 (Pd/C) 等催化剂。 工业生产方法通常采用类似的反应条件进行大规模合成,但优化了产率和纯度 .

化学反应分析

脱氯依替唑仑会发生多种类型的化学反应,包括:

氧化: 此反应可通过高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等试剂促进,导致形成羟基化的衍生物。

还原: 可以使用锂铝氢化物 (LiAlH4) 等常见的还原剂将脱氯依替唑仑还原为相应的胺。

取代: 卤化反应可以使用溴 (Br2) 或氯 (Cl2) 等试剂将卤素原子引入分子中。这些反应形成的主要产物包括羟基化、胺化和卤化衍生物.

科学研究应用

脱氯依替唑仑在科学研究中有几个应用:

化学: 它被用作分析化学中的参考标准,用于开发和验证分析方法。

生物学: 研究脱氯依替唑仑对中枢神经系统的影响,特别是它与 GABA 受体的相互作用。

医学: 正在进行研究以探索其潜在的治疗用途,但目前尚未获准用于医疗用途。

作用机制

脱氯依替唑仑通过与 GABA 受体上的调节位点结合发挥作用,特别是 GABA_A 受体。 这种结合增加了氯离子通道开放的频率,增强了 GABA 的抑制效应,从而导致其镇静和抗焦虑特性 .

相似化合物的比较

脱氯依替唑仑与其他噻吩二氮卓类药物密切相关,例如:

依替唑仑: 结构相似,但在 2' 位有一个氯原子。

三唑仑: 另一种具有类似药理作用的噻吩二氮卓。

阿普唑仑: 一种苯二氮卓类药物,具有类似的作用机制,但化学结构不同。脱氯依替唑仑的独特之处在于它没有氯原子,这影响了它的效力和作用时间,使其与类似物不同

生物活性

Deschloroetizolam is a designer drug belonging to the thienodiazepine class, structurally related to benzodiazepines. It has gained attention due to its presence in the illicit drug market and its potential biological effects. This article explores the biological activity of this compound, including its pharmacological properties, metabolic pathways, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is a derivative of etizolam, lacking a chlorine atom. This structural modification influences its pharmacological properties while maintaining its classification within thienotriazolodiazepines.

- Mechanism of Action : Similar to other benzodiazepines, this compound is believed to enhance GABAergic activity by binding to GABA_A receptors in the central nervous system, leading to anxiolytic and sedative effects .

Anxiolytic and Sedative Effects

This compound exhibits anxiolytic and sedative properties akin to those of etizolam. However, it has been reported to be less potent compared to other designer benzodiazepines . The compound's effects can vary significantly among users, with reports indicating a range of experiences from mild sedation to significant anxiolysis.

Metabolism and Pharmacokinetics

Research on the metabolic pathways of this compound is limited, but studies suggest that it undergoes hepatic metabolism similar to other benzodiazepines. The primary metabolic pathways likely involve phase I reactions mediated by cytochrome P450 enzymes .

Key Findings from Studies

- Detection in Biological Samples : this compound has been detected in various biological matrices, including blood and saliva, using advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

- Concentration Profiles : A study investigating the concentration profile of this compound in saliva showed that it can be detected for several hours post-administration, indicating a prolonged effect .

Case Studies and User Reports

User reports and case studies provide insight into the subjective effects of this compound. A comprehensive analysis of trip reports categorized various effects associated with different designer benzodiazepines. This compound was noted for its relatively lower potency compared to others like clonazolam and flubromazolam .

Summary of User Experiences

- Common Effects : Users have reported effects such as sedation, anxiolysis, and mild euphoria. However, the drug's lower potency may result in less pronounced effects compared to more potent analogs.

- Adverse Reactions : Some users have experienced negative side effects including cognitive impairment, tolerance development, and withdrawal symptoms upon cessation after prolonged use.

Data Tables

| Property | This compound | Etizolam |

|---|---|---|

| Chemical Class | Thienodiazepine | Thienodiazepine |

| Potency | Lower than etizolam | Moderate |

| Primary Effects | Anxiolytic, Sedative | Anxiolytic, Sedative |

| Detection Methods | HPLC, MS | HPLC, MS |

| Metabolic Pathway | CYP450 enzymes | CYP450 enzymes |

属性

IUPAC Name |

4-ethyl-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOBORXCOGMHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032639 | |

| Record name | Deschloroetizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40054-73-7 | |

| Record name | 2-Ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40054-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deschloroetizolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschloroetizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESCHLOROETIZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HF7J354D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。